molecular formula C17H19NO B183539 N-(2,3-dimethylphenyl)-4-ethylbenzamide CAS No. 564454-80-4

N-(2,3-dimethylphenyl)-4-ethylbenzamide

Cat. No.: B183539
CAS No.: 564454-80-4
M. Wt: 253.34 g/mol
InChI Key: WEIFBSKNZAVAHF-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylphenyl)-4-ethylbenzamide is an aromatic amide derivative characterized by a benzamide core substituted with an ethyl group at the para position and a 2,3-dimethylphenyl group attached via the amide nitrogen.

The methyl analog crystallizes in a monoclinic system, with its aromatic rings forming a dihedral angle of 85.90(5)°, stabilized by intermolecular N–H⋯O hydrogen bonds that create C(4) chains along the crystallographic c-axis .

Properties

CAS No.

564454-80-4

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-4-ethylbenzamide

InChI

InChI=1S/C17H19NO/c1-4-14-8-10-15(11-9-14)17(19)18-16-7-5-6-12(2)13(16)3/h5-11H,4H2,1-3H3,(H,18,19)

InChI Key

WEIFBSKNZAVAHF-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2C)C

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2C)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Crystallographic Comparison of Benzamide Derivatives

Compound Name Substituents Dihedral Angle (°) Hydrogen Bonding Key References
N-(2,3-Dimethylphenyl)-4-methylbenzamide 4-CH₃, 2,3-(CH₃)₂-C₆H₃ 85.90(5) N–H⋯O (C(4) chains)
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide Thiazole, 2-OCH₃, 4-CH₃ N/A C–H⋯O, π-π stacking
N-(2,3-Dichlorophenyl)-4-[(phenylsulfonyl)amino]benzamide 2,3-Cl₂, 4-SO₂NHC₆H₅ N/A N–H⋯O, Cl⋯π interactions
N-{2-[(2,6-Dimethylphenyl)amino]-1-(4-hydroxy-3-methoxyphenyl)-2-oxoethyl}-4-(1H-tetrazol-1-yl)benzamide Tetrazolyl, 2,6-(CH₃)₂, 4-OH-3-OCH₃ N/A O–H⋯N, N–H⋯O

Key Observations:

Steric and Electronic Modulation :

  • The 2,3-dimethylphenyl group in N-(2,3-dimethylphenyl)-4-methylbenzamide introduces steric hindrance, limiting rotational freedom and enforcing near-perpendicular aromatic rings . The ethyl substitution in the target compound may enhance hydrophobic interactions but reduce crystallinity due to increased conformational flexibility.
  • In contrast, the thiazole ring in the methoxy-substituted analog () introduces rigidity and planar geometry, favoring π-π stacking interactions .

Hydrogen Bonding and Stability :

  • The methyl analog’s N–H⋯O hydrogen bonds (2.12 Å) are critical for stabilizing its crystal lattice . Ethyl substitution may weaken these interactions due to increased steric bulk.
  • Compounds with sulfonamide () or tetrazolyl () groups exhibit additional hydrogen-bonding sites, enhancing thermal stability and solubility in polar solvents.

Synthetic Methods: The methyl analog is synthesized via condensation of 4-methylbenzoyl chloride with 2,3-dimethylaniline in ethanol, yielding high-purity crystals through slow evaporation . The ethyl variant likely follows a similar route, though reaction kinetics may vary due to the larger ethyl group’s steric effects.

Implications for Functional Properties

  • Solubility : The ethyl group’s hydrophobicity may reduce aqueous solubility compared to the methoxy or tetrazolyl derivatives, which benefit from polar functional groups .

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